2-Aminocyclohexane-1,3-diol
Overview
Description
2-Aminocyclohexane-1,3-diol is an organic compound with the molecular formula C6H13NO2 It is a cyclohexane derivative featuring an amino group and two hydroxyl groups positioned at the 1 and 3 locations on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclohexane-1,3-diol can be achieved through several methods. One common approach involves the dihydroxylation of cyclohexene followed by amination. The dihydroxylation can be performed using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of cyclohexene, forming a diol. Subsequent amination introduces the amino group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation and amination processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Aminocyclohexane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into cyclohexane derivatives.
Major Products: The major products formed from these reactions include various cyclohexane derivatives, such as ketones, carboxylic acids, and substituted cyclohexanes .
Scientific Research Applications
2-Aminocyclohexane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism by which 2-Aminocyclohexane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Cyclohexane-1,3-diol: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminocyclohexanol: Contains only one hydroxyl group, resulting in different physical and chemical properties.
Cyclohexane-1,2-diol: Has hydroxyl groups at different positions, affecting its reactivity and applications.
Uniqueness: 2-Aminocyclohexane-1,3-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
Overview
2-Aminocyclohexane-1,3-diol is a cyclohexane derivative characterized by the presence of an amino group and two hydroxyl groups at the 1 and 3 positions of the cyclohexane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
- Molecular Formula : C6H13NO2
- Molecular Weight : 129.17 g/mol
- Structure : The compound contains a cyclohexane ring with one amino group (-NH2) and two hydroxyl groups (-OH), which contribute to its reactivity and interactions with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors through hydrogen bonding facilitated by its amino and hydroxyl groups. These interactions can lead to modulation of enzyme activity and influence cellular processes.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
- Cellular Interactions : Its structure allows it to engage with biological macromolecules, potentially affecting signal transduction processes.
Antitumor Activity
Recent studies have explored the potential antitumor properties of this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100 | 8.26 |
This data suggests that derivatives of this compound may possess strong antitumor activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .
Synthesis of Chiral Compounds
The chiral nature of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol makes it a valuable precursor for synthesizing various chiral pharmaceuticals and agrochemicals. Its ability to form nitrogen-containing heterocycles also highlights its importance in drug development .
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Properties : A study demonstrated that derivatives of this compound could induce apoptosis in HepG2 cells by disrupting mitochondrial function and activating caspase pathways .
- Chiral Synthesis Applications : Research published in the Journal of Organic Chemistry highlighted the use of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol in synthesizing chiral α,β-diamino acids with potential implications for drug discovery.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cyclohexanol | Lacks amino group | Less reactive due to absence of amino functionality |
(1R)-2-Amino-1-cyclopropanecarboxylic acid | Cyclopropane structure with carboxylic acid | Presence of carboxylic acid adds acidity |
(2S)-2-amino-3-hydroxybutanoic acid (L-Alanine) | Linear structure with amino and hydroxyl groups | Commonly found in proteins; different backbone |
These comparisons illustrate how variations in functional groups and ring structure can significantly influence biological activity and reactivity .
Properties
IUPAC Name |
2-aminocyclohexane-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZNJPXUJURMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959244 | |
Record name | 2-Aminocyclohexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38332-12-6 | |
Record name | NSC264405 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminocyclohexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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